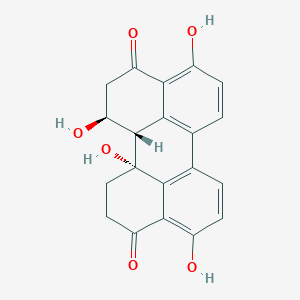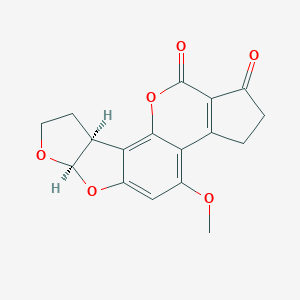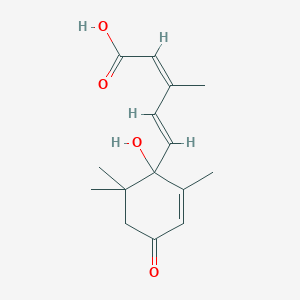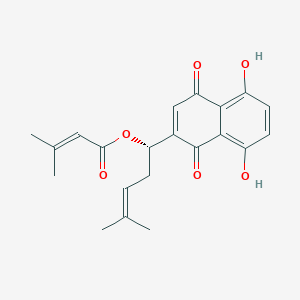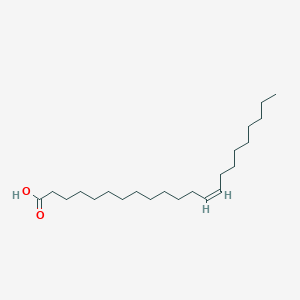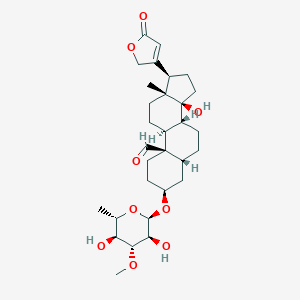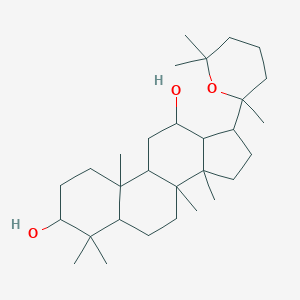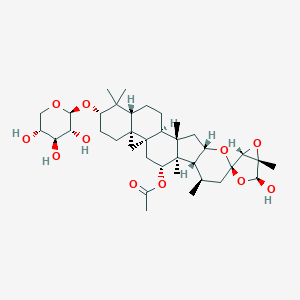
Actein
Overview
Description
Actein is a naturally occurring triterpenoid glycoside found in the roots of Cimicifuga species, such as Cimicifuga racemosa (black cohosh). It has been traditionally used in herbal medicine, particularly for treating menopausal symptoms and other gynecological conditions. This compound has gained attention for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and sedative effects .
Scientific Research Applications
Mechanism of Action
Target of Action
Actein, a natural compound, has been found to interact with several targets within the cell. The primary target of this compound may relate to calcium metabolism, as this agent alters the expression of several genes related to calcium . Additionally, this compound has been shown to inhibit tumor growth and metastasis in HER2-positive breast cancer cells by suppressing AKT/mTOR and Ras/Raf/MAPK signaling pathways .
Mode of Action
This compound’s interaction with its targets leads to a variety of changes within the cell. For instance, in the context of cancer, this compound inhibits the viability, proliferation, and migration of HER2-positive breast cancer cells . This suggests that this compound may interact with its targets to disrupt key cellular processes, thereby inhibiting the growth and spread of cancer cells.
Biochemical Pathways
This compound appears to affect several biochemical pathways. In the context of cancer, it has been shown to inhibit the AKT/mTOR and Ras/Raf/MAPK signaling pathways . These pathways are crucial for cell growth, proliferation, and survival. By inhibiting these pathways, this compound may disrupt the normal functioning of cancer cells, leading to their death or preventing their spread.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. In cancer cells, this compound has been shown to induce G1 phase arrest and inhibit the expressions of cyclins and cyclin-dependent kinases . This suggests that this compound may disrupt the cell cycle, preventing cancer cells from proliferating. Additionally, this compound has been shown to alter the expression of several genes related to calcium metabolism , which could have various downstream effects on cellular function.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Actein plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to interact with estrogen receptors, which are pivotal in mediating its effects on hormone-related pathways. Additionally, this compound influences the activity of cytochrome P450 enzymes, which are essential for drug metabolism. The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In hormone-responsive cells, such as breast and uterine cells, this compound modulates cell signaling pathways, influencing gene expression and cellular metabolism. It has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. Furthermore, this compound affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with estrogen receptors and other biomolecules. This compound acts as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and modulating their activity. This interaction leads to changes in gene expression, influencing various cellular processes. Additionally, this compound inhibits the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. These molecular interactions are critical for the therapeutic effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under physiological conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression. These temporal effects are essential for understanding the potential therapeutic applications of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing menopausal symptoms and inhibiting cancer cell proliferation. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to hormone metabolism. It interacts with enzymes such as cytochrome P450, influencing the metabolism of estrogens and other hormones. This compound also affects metabolic flux, altering the levels of various metabolites. Understanding these metabolic pathways is crucial for elucidating the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, such as the breast and uterus. The transport and distribution of this compound are essential for its therapeutic effects, as they determine the bioavailability and efficacy of the compound .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with estrogen receptors and other biomolecules. Additionally, this compound can be found in the nucleus, where it influences gene expression by modulating transcription factors. The subcellular localization of this compound is directed by specific targeting signals and post-translational modifications, ensuring its proper function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of actein involves multiple steps, starting from the extraction of the compound from the roots of Cimicifuga species. The extraction process typically involves the use of solvents such as ethanol or methanol to obtain a crude extract, which is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction and purification from natural sources. Large-scale extraction involves the use of advanced chromatographic methods to isolate this compound in significant quantities. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Actein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
Comparison with Similar Compounds
Actein is structurally similar to other triterpenoid glycosides found in Cimicifuga species, such as 26-deoxythis compound and cimigenol. this compound stands out due to its unique combination of biological activities, including its potent anti-cancer and sedative effects .
List of Similar Compounds
- 26-deoxythis compound
- Cimigenol
- Cimifugin
- Formononetin
These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potential .
Properties
IUPAC Name |
[(1S,1'R,2S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h17,19-30,39-42H,8-16H2,1-7H3/t17-,19-,20+,21+,22+,23+,24-,25+,26+,27-,28+,29-,30+,32+,33-,34+,35-,36+,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWMWGLPJQHSSQ-PSDKAYTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]3[C@](O3)([C@H](O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7033153 | |
| Record name | Actein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7033153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18642-44-9 | |
| Record name | Actein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18642-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Actein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018642449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Actein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7033153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Xylopyranoside, (3β,12β,16β,23R,24R,25S,26S)-12-(acetyloxy)-16,23:23,26:24,25-triepoxy-26-hydroxy-9,19-cyclolanostan-3-yl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I14QO4LW9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of actein?
A1: this compound exhibits pleiotropic effects, interacting with multiple molecular targets. Studies suggest that this compound modulates signaling pathways such as PI3K/Akt [, ], Ras/Raf/MAPK [], and RhoA/ROCK1 []. Additionally, this compound appears to influence the expression of genes involved in cell cycle regulation, apoptosis, stress response, and lipid metabolism [, , , , ].
Q2: How does this compound influence cell cycle progression in cancer cells?
A2: this compound has demonstrated the ability to induce cell cycle arrest at the G1 phase in various cancer cell lines, including colorectal cancer [], oral squamous cell carcinoma [], and breast cancer []. This arrest is associated with the downregulation of cyclins and cyclin-dependent kinases, essential regulators of cell cycle progression [].
Q3: What is the role of this compound in inducing apoptosis in cancer cells?
A3: this compound promotes apoptosis in several cancer cell types. This effect is mediated through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax, cleaved caspase-3, and cleaved caspase-9, while downregulating anti-apoptotic proteins like Bcl-2 [, , , ]. Furthermore, this compound can enhance the mitochondrial apoptotic pathway by increasing cytochrome c release [, ].
Q4: Does this compound impact angiogenesis?
A4: Yes, research suggests that this compound possesses anti-angiogenic properties. In vivo studies have shown that this compound significantly reduces microvessel density (MVD) in xenograft tumor models, suggesting an inhibitory effect on new blood vessel formation [].
Q5: How does this compound protect against methylglyoxal-induced oxidative stress?
A5: this compound exhibits protective effects against methylglyoxal (MG)-induced oxidative stress in osteoblastic cells []. It achieves this by increasing the activity of glyoxalase I, an enzyme crucial for MG detoxification, and elevating levels of reduced glutathione (GSH), a potent antioxidant [].
Q6: Can this compound influence mitochondrial function?
A6: Yes, this compound has shown the ability to modulate mitochondrial function. Studies indicate that this compound can protect against mitochondrial dysfunction induced by MG and antimycin A, an inhibitor of the mitochondrial electron transport chain, by preventing mitochondrial membrane potential dissipation and ATP loss [, ].
Q7: What is the molecular formula and weight of this compound?
A7: this compound has a molecular formula of C42H66O12 and a molecular weight of 762.94 g/mol.
Q8: What spectroscopic techniques have been employed to elucidate the structure of this compound?
A8: Various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), fast atom bombardment mass spectrometry (FABMS), and X-ray crystallography have been utilized to determine the structure of this compound and its derivatives [, , ].
Q9: Are there specific drug transporters involved in this compound's uptake or efflux?
A9: While specific drug transporter interactions with this compound have not been extensively studied, a Caco-2 permeability assay suggested that this compound might undergo active secretion, implying the involvement of efflux transporters [].
Q10: Does this compound interact with drug-metabolizing enzymes?
A10: Detailed investigations on this compound's potential to induce or inhibit drug-metabolizing enzymes are currently lacking.
Q11: What types of in vitro assays have been used to study this compound's activity?
A11: Various in vitro assays, including cell viability assays (MTT, CCK-8), colony formation assays, flow cytometry for cell cycle and apoptosis analysis, western blotting for protein expression, and real-time PCR for gene expression, have been employed to investigate the effects of this compound on various cancer cell lines [, , , , , , , , ].
Q12: What in vivo models have been used to evaluate this compound's efficacy?
A12: Several in vivo models, including subcutaneous and xenograft tumor models in mice, have been used to evaluate the antitumor activity of this compound [, , , , , ]. Additionally, a zebrafish embryo model has been employed to assess the anti-migratory effects of this compound in breast cancer [].
Q13: Are there any reported adverse effects associated with this compound?
A13: While this compound itself has not been associated with specific adverse effects, black cohosh extracts, which contain this compound, have been linked to mild and reversible gastrointestinal disturbances, skin rashes, headaches, dizziness, and breast tenderness in some individuals [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



